
6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been widely used in scientific research for its potent antitumor and anti-angiogenic properties. Sunitinib was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide's mechanism of action involves the inhibition of multiple receptor tyrosine kinases, leading to the inhibition of tumor angiogenesis, proliferation, and survival. The inhibition of VEGFR and PDGFR leads to the inhibition of tumor angiogenesis, which is essential for tumor growth and metastasis. The inhibition of KIT receptor tyrosine kinase leads to the inhibition of tumor cell proliferation and survival.
Biochemical and Physiological Effects:
6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide's biochemical and physiological effects have been extensively studied. It has been shown to inhibit tumor angiogenesis, proliferation, and survival, leading to the reduction in tumor growth and metastasis. 6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide has also been shown to induce apoptosis in tumor cells. In addition, 6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide has been shown to have immunomodulatory effects, leading to the activation of the immune system against tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for its target receptors, making it an attractive target for cancer therapy. However, 6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide also has some limitations. It has a short half-life, which limits its effectiveness in vivo. In addition, 6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide has been shown to have off-target effects, leading to potential toxicity in non-cancerous cells.
Zukünftige Richtungen
There are several future directions for the research of 6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide. One potential direction is the development of new analogs of 6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide with improved potency and specificity. Another potential direction is the combination of 6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide with other cancer therapies, such as chemotherapy and radiation therapy, to improve its effectiveness. Furthermore, the identification of biomarkers that predict the response to 6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide could improve patient selection and treatment outcomes. Finally, the development of new delivery systems for 6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide could improve its pharmacokinetics and effectiveness in vivo.
Synthesemethoden
The synthesis of 6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide involves a multi-step process that starts with the reaction of 2-chloropyridine-3-sulfonamide with 2-methyl-2-butanol in the presence of a base to form the intermediate 2-hydroxy-2-methylpropylpyridine-3-sulfonamide. The intermediate is then treated with isopropyl chloroformate and triethylamine to form the N-(propan-2-yl) derivative. The final step involves the chlorination of the N-(propan-2-yl) derivative with thionyl chloride to give 6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors play a crucial role in tumor angiogenesis, proliferation, and survival. 6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide's ability to inhibit these receptors has made it an attractive target for cancer therapy.
Eigenschaften
IUPAC Name |
6-chloro-N-(2-hydroxy-2-methylpropyl)-N-propan-2-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O3S/c1-9(2)15(8-12(3,4)16)19(17,18)10-5-6-11(13)14-7-10/h5-7,9,16H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUBOLJDZIOAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(C)(C)O)S(=O)(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2417776.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2417779.png)
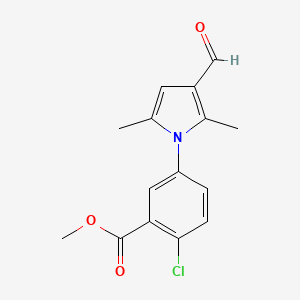
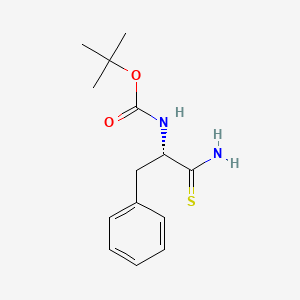
![9-(2-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417784.png)
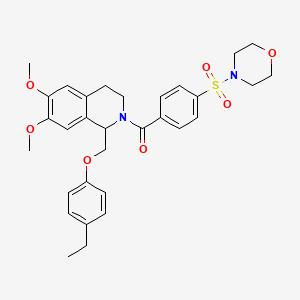

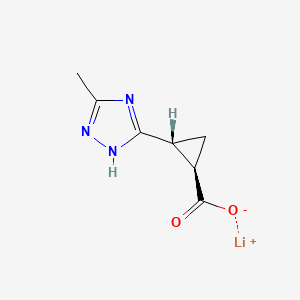
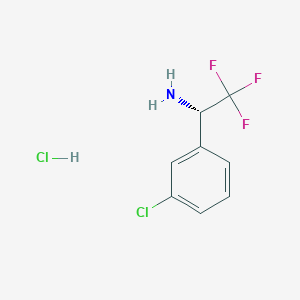
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2417793.png)
![N-(3,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2417794.png)
![N-(4-fluorobenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2417796.png)
![Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate](/img/structure/B2417797.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2417798.png)